1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

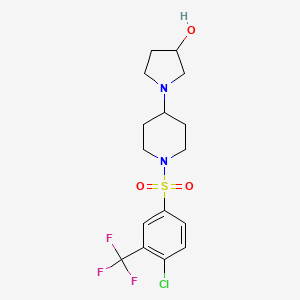

The compound 1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a heterocyclic molecule featuring a piperidine ring connected to a pyrrolidin-3-ol moiety via a sulfonyl linker. The sulfonyl group is attached to a 4-chloro-3-(trifluoromethyl)phenyl substituent, which contributes to its electron-withdrawing and hydrophobic properties.

Properties

IUPAC Name |

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClF3N2O3S/c17-15-2-1-13(9-14(15)16(18,19)20)26(24,25)22-7-3-11(4-8-22)21-6-5-12(23)10-21/h1-2,9,11-12,23H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMLKVJCTXSGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

Attachment of the Chlorinated and Trifluoromethylated Phenyl Ring: This step involves a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Formation of the Pyrrolidine Ring: The final step includes the formation of the pyrrolidine ring through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted sulfonyl or phenyl derivatives.

Scientific Research Applications

1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The presence of the sulfonyl group and the trifluoromethylated phenyl ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₆H₂₁ClF₃N₂O₃S

- Molecular Weight : ~413.5 g/mol

- Functional Groups : Sulfonyl, secondary alcohol (pyrrolidin-3-ol), halogen (Cl), trifluoromethyl (CF₃).

The compound’s structural uniqueness lies in its combination of a sulfonyl-linked aryl group, piperidine, and pyrrolidin-3-ol. Below is a comparative analysis with structurally or functionally related compounds:

Sulfonyl-Linked Piperidine/Piperazine Derivatives

Key Differences :

- The target compound’s pyrrolidin-3-ol and piperidine system introduces greater conformational flexibility compared to piperazine derivatives .

Pyrrolidin-3-ol-Containing Compounds

Key Differences :

- The target compound’s sulfonyl-piperidine linkage distinguishes it from simpler pyrrolidin-3-ol derivatives, likely improving membrane permeability and target affinity .

- Phenylethyl substituents in compound 1a enhance lipophilicity, whereas the target’s piperidine-pyrrolidine system may optimize spatial orientation for receptor binding .

4-Chloro-3-(Trifluoromethyl)phenyl Group in Ureas

Key Differences :

- The absence of a pyridine or phenolic group in the target compound may reduce off-target interactions compared to compound 82 or 4 .

Piperidine Derivatives with Varied Substituents

Key Differences :

- The target compound’s pyrrolidin-3-ol replaces the benzamide or urea groups in these analogs, likely altering solubility and hydrogen-bonding capacity .

- Thiourea derivatives (e.g., 8a) may exhibit metal-chelating properties absent in the sulfonyl-linked target .

Structural-Activity Relationships (SAR) :

- The 4-chloro-3-(trifluoromethyl)phenyl group is a common motif in anticancer and antiviral agents, contributing to hydrophobicity and target binding .

- Sulfonyl groups enhance metabolic stability and may improve pharmacokinetic profiles compared to ureas or amides .

Potential Applications:

Biological Activity

1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, also known by its CAS number 1009684-43-8, is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H11ClF3NO4S, with a molecular weight of 357.73 g/mol. The presence of a piperidine ring and a pyrrolidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group is known to enhance the binding affinity to various enzymes. Studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The piperidine structure allows for interaction with G-protein coupled receptors (GPCRs), which play vital roles in numerous physiological processes. This compound may modulate signaling pathways associated with pain perception and inflammation .

Biological Activity Overview

Anticancer Activity

In a study evaluating the anticancer properties of similar piperidine derivatives, compounds demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with an enhanced apoptotic response compared to standard treatments like bleomycin . This suggests that the structural components of this compound may confer similar advantages.

Antimicrobial Efficacy

Research focused on pyrrole derivatives has indicated that compounds structurally related to this compound exhibit potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . These findings highlight the potential for developing new antibiotics based on this compound's structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.